molecular formula C13H16O4 B5738511 3-(2-phenylethyl)pentanedioic acid

3-(2-phenylethyl)pentanedioic acid

Cat. No.: B5738511
M. Wt: 236.26 g/mol
InChI Key: QYQNNFUGBYCTJH-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)pentanedioic acid is a chemical compound based on a pentanedioic acid (glutaric acid) core that is substituted with a 2-phenylethyl moiety. This structure places it within a family of glutaric acid derivatives that are of significant interest in medicinal chemistry and neuroscience research. Pentanedioic acid derivatives are investigated for their role in modulating key neurological enzymes. For instance, the compound 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a well-characterized and potent inhibitor of glutamate carboxypeptidase II (GCPII) . GCPII inhibition is a prominent research target for conditions involving disrupted glutamate homeostasis, such as neuropathic pain, schizophrenia, and traumatic brain injury . The 2-phenethylamine structural motif, which is embedded within this compound, is a privileged scaffold in pharmacology and is found in a wide array of biologically active molecules and drugs that target G-protein-coupled receptors (GPCRs), including adrenergic and dopamine receptors . Researchers can utilize this compound as a building block or intermediate in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its structure also makes it a candidate for use in biochemical assay development and as a standard in analytical chemistry. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

3-(2-phenylethyl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-12(15)8-11(9-13(16)17)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQNNFUGBYCTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glutamate-Urea-Based PSMA-Targeting Ligands

  • 2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid (DUPA) : A high-affinity ligand for prostate-specific membrane antigen (PSMA), DUPA contains a pentanedioic acid core modified with a urea-linked dicarboxypropyl group. Unlike 3-(2-phenylethyl)pentanedioic acid, DUPA’s functionalization enables specific binding to PSMA-expressing cancer cells, with a reported binding affinity of 9 nM .
  • 123I-MIP-1072: This radiohalogenated derivative of DUPA includes a 4-iodobenzyl group, enhancing its utility in imaging prostate cancer metastases. Its synthesis involves coupling iodobenzoylamino-pentyl chains to the pentanedioic acid backbone, yielding 57–91% purity via HPLC .
Compound Substituent(s) Key Application Binding Affinity (nM) Synthesis Yield (%) Reference
DUPA Ureido-dicarboxypropyl PSMA-targeted imaging/therapy 9 57–91
123I-MIP-1072 4-Iodobenzoylamino-pentyl Prostate cancer imaging 9 57–91
This compound 2-Phenylethyl Hypothesized: Anti-inflammatory or metabolic roles N/A N/A N/A

Anti-Inflammatory Pentanedioic Acid Derivatives

  • (E)-3-(1-Oxobut-2-en-2-yl)pentanedioic acid (Compound 2): Identified in Ligustrum lucidum fruits, this compound inhibits nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages (IC₅₀ ~50 µM). Its α,β-unsaturated ketone moiety enhances anti-inflammatory activity compared to saturated analogs like this compound .
  • FR258900: A pentanedioic acid diester with hydroxyphenylpropenoyl groups, FR258900 inhibits glycogen phosphorylase via allosteric binding. Its ester groups improve membrane permeability, unlike the free carboxylic acids in this compound .
Compound Functional Groups Biological Activity IC₅₀/EC₅₀ Reference
(E)-3-(1-Oxobut-2-en-2-yl)pentanedioic acid α,β-unsaturated ketone Anti-inflammatory (NO inhibition) ~50 µM
FR258900 Hydroxyphenylpropenoyl esters Glycogen phosphorylase inhibition N/A
This compound 2-Phenylethyl, free carboxylic acids Potential metabolic or anti-inflammatory roles N/A N/A

Chlorophenyl-Substituted Analogs

  • 3-(4-Chlorophenyl)pentanedioic acid : This derivative, used as an intermediate in baclofen synthesis, exhibits increased hydrophobicity compared to this compound due to its aromatic chloro-substituent. It is associated with renal toxicity in preclinical studies .
Compound Substituent LogP (Predicted) Toxicity Profile Reference
3-(4-Chlorophenyl)pentanedioic acid 4-Chlorophenyl 1.8 Renal toxicity observed
This compound 2-Phenylethyl ~1.2 (estimated) Unknown N/A

Ester Derivatives in Food and Metabolism

  • 2-Phenylethyl hexanoate: Found in wine and fermented foods, this ester is metabolized to phenylacetic acid derivatives. Unlike this compound, esterification reduces acidity and enhances volatility, making it suitable for flavoring agents .
Compound Functional Form Role Key Property Reference
2-Phenylethyl hexanoate Ester Flavor/aroma compound High volatility
This compound Free carboxylic acids Potential metabolite or drug candidate Low volatility, high solubility N/A

Q & A

Q. How can conflicting data on tumor uptake between SPECT and PET imaging agents be addressed?

  • Methodological Answer :
  • Compare pharmacokinetic parameters (e.g., clearance rates, protein binding) across modalities.
  • Use autoradiography to confirm target specificity and rule off-target binding in non-PSMA tissues .

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